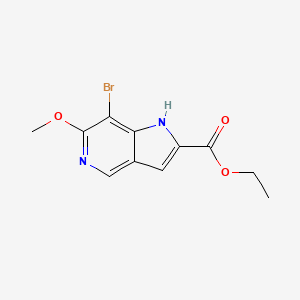
NITD-916
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NITD-916 is a compound known for its significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NITD-916 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
NITD-916 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily by binding to the enoyl-substrate binding pocket of Mycobacterial enoyl reductase in an NADH-dependent manner . This binding inhibits the enzyme’s activity, thereby blocking the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of this pathway ultimately leads to the lysis of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: Another inhibitor of enoyl-acyl carrier protein reductase, but less potent compared to NITD-916.
PA-824: A nitroimidazole derivative with similar antimicrobial activity but different molecular targets.
Uniqueness
This compound is unique due to its high potency and specificity in inhibiting enoyl-acyl carrier protein reductase. Its lipophilic nature enhances its cell permeability, making it more effective in reaching intracellular targets .
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23) |
Clave InChI |
WKDRRKVUJLNFSR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C |
Sinónimos |
6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)
![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)
![4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1494511.png)


![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)
![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)




